2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide
Description
The compound 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide features a 2,3-dihydro-1,4-benzodioxin moiety linked via an amide bond to a propenamide scaffold. The propenamide group is substituted with a cyano (-CN) group and a 4-(morpholin-4-yl)phenyl ring.
Properties
IUPAC Name |
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c23-15-17(13-16-1-4-19(5-2-16)25-7-9-27-10-8-25)22(26)24-18-3-6-20-21(14-18)29-12-11-28-20/h1-6,13-14H,7-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUADRAIUCNDQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: Starting from a suitable phenol derivative, the benzodioxin ring can be formed through a cyclization reaction.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Enamide Moiety: The enamide structure can be synthesized through a condensation reaction between an amine and an α,β-unsaturated carbonyl compound.
Morpholine Substitution: The morpholine group can be introduced through a substitution reaction on the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring or the morpholine moiety.
Reduction: Reduction reactions could target the cyano group or the double bond in the enamide structure.
Substitution: Various substitution reactions can occur, especially on the phenyl ring and the morpholine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alkanes.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Preliminary studies suggest that compounds related to 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
- Case Study : In vitro assays demonstrated significant inhibition of cell growth in breast and lung cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
-
Anti-inflammatory Properties :
- The compound has shown promise in reducing inflammation markers in cellular models. It may inhibit the production of pro-inflammatory cytokines, which are implicated in various chronic inflammatory diseases.
- Research Findings : A study reported that derivatives of this compound effectively reduced inflammation in animal models of arthritis.
-
Neurological Applications :
- Given the morpholine moiety's presence, there is potential for neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems.
- Clinical Relevance : Research into its effects on neurodegenerative diseases like Alzheimer's is ongoing, with initial findings suggesting a modulation of amyloid-beta peptide aggregation.
Material Science Applications
-
Polymer Synthesis :
- The compound can serve as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
- Example Application : Incorporating this compound into polyurethanes has been shown to improve resilience and resistance to environmental degradation.
-
Dyes and Pigments :
- Due to its chromophoric properties, this compound can be utilized in the synthesis of dyes for textiles and coatings.
- Performance Metrics : Studies indicate that dyes derived from this structure exhibit excellent lightfastness and color strength.
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
| Anti-inflammatory drugs | Reduced inflammation markers in vitro | |
| Neurological therapies | Potential neuroprotective effects | |
| Material Science | Polymer additives | Improved mechanical properties |
| Dyes and pigments | Excellent lightfastness and color strength |
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide would involve its interaction with molecular targets such as enzymes or receptors. The cyano group and the morpholine moiety might play crucial roles in binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares structural motifs with several analogs, primarily in the benzodioxin-propenamide framework. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
Molecular weights marked with an asterisk () are estimated based on structural formulas.
Implications of Substituent Variations
- Nitro Groups : The 3-nitro substituent in increases electron deficiency, which could influence binding to electron-rich biological targets but may also confer instability under reducing conditions.
- tert-Butyl Group : The bulky hydrophobic substituent in likely improves membrane permeability and metabolic stability, making it advantageous for CNS-targeting compounds.
- Heterocyclic Modifications : Compounds like incorporate fused heterocycles, which may enhance target selectivity but reduce synthetic accessibility.
Biological Activity
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure
The compound features a cyano group, a benzodioxin moiety, and a morpholine-substituted phenyl group. The presence of these functional groups is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Enzyme Inhibition : Studies have shown that related compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are important in managing diabetes and Alzheimer's disease respectively .
- Anticancer Properties : Compounds with similar structures have demonstrated anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
Synthesis Methods
The synthesis of this compound can be approached through several methodologies. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with morpholine-substituted phenyl compounds under controlled conditions to yield the desired amide .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of compounds containing the benzodioxane moiety. For instance:
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| 2-cyano-N-(2,3-dihydro-1,4-benzodioxin) | α-glucosidase | Moderate |
| Morpholine-substituted analogs | AChE | Weak |
These findings suggest that while the compound may not be the strongest inhibitor for AChE, it shows promise in managing glucose levels through α-glucosidase inhibition .
Anticancer Activity
In vitro studies have indicated that derivatives of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin) exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Apoptosis |
| A549 (Lung Cancer) | 20 | Cell Cycle Arrest |
These results highlight the potential of this compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
